Higher Predicted Lipophilicity vs Azetidine‑Linked Analog Supports Improved Membrane Permeability
The target compound exhibits an XLogP3 of 2.6, which is 0.2 log units higher than that of the closely related 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine (XLogP3 = 2.4) [1][2]. This difference, although modest, places the target compound in a more favourable lipophilicity range for passive membrane permeation while still maintaining aqueous solubility. In kinase‑targeted drug discovery, such fine adjustments to LogP can significantly influence cellular bioavailability without resorting to additional prodrug strategies [1][2].
| Evidence Dimension | Predicted octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine (CAS 2640964-66-3): XLogP3 = 2.4 |
| Quantified Difference | ΔLogP = +0.2 (target more lipophilic) |
| Conditions | Predicted by XLogP3 algorithm; source Kuujia compound datasheets [1][2] |
Why This Matters
A 0.2 log unit increase in XLogP3 can translate into a measurable improvement in passive membrane permeability while keeping the compound within the ‘druggable’ property space, reducing the need for formulation modifications.
- [1] Kuujia.com. CAS No. 2310082-37-0 – 2-cyclopropyl-4-{octahydrocyclopentacpyrrol-2-yl}pyrimidine. https://www.kuujia.com/cas-2310082-37-0.html (accessed 2026-04-29). View Source
- [2] Kuujia.com. CAS No. 2640964-66-3 – 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine. https://www.kuujia.com/cas-2640964-66-3.html (accessed 2026-04-29). View Source
